molecular formula C31H54O3 B179380 Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 67845-93-6

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No. B179380
CAS RN: 67845-93-6
M. Wt: 474.8 g/mol
InChI Key: NZYMWGXNIUZYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known as UV-2908, is a chemical compound with the molecular formula C31H54O3 and a molecular weight of 474.76 . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is HOC6H2[C(CH3)3]2CO2(CH2)15CH3 .


Physical And Chemical Properties Analysis

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate has a density of 0.936±0.06 g/cm3 (Predicted), a melting point of 59-61°C (lit.), a boiling point of 539.2±50.0 °C (Predicted), and a flash point of 191.3°C . It is slightly soluble in water, with a solubility of 10μg/L at 20℃ .

Scientific Research Applications

1. Light Stabilization

  • Methods of Application: The compound is synthesized using 3,5-di-tert-butyl-4-hydroxybenzoic acid, n-hexadecyl alcohol, and phosphorus oxychloride. The reaction is carried out in the presence of a solvent to obtain hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate .

2. Pharmaceutical Intermediate

  • Application Summary: 3,5-Di-tert-butyl-4-hydroxybenzoic acid, which is a component of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, is used as a pharmaceutical intermediate .

3. Food Packaging Material

  • Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is used in food contact materials, such as plastic food packaging. It is one of the most common polymer antioxidants, in part because of its comparatively low price .
  • Results/Outcomes: The use of this compound in food packaging materials can extend the shelf life of the product by preventing degradation of the packaging material .

4. Fungus Growth Inhibition

  • Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate has been observed to inhibit the radial mycelial growth of certain types of fungus .
  • Results/Outcomes: The application of this compound can effectively inhibit the growth of certain types of fungus .

5. Plastic Stabilization

  • Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is used in the stabilization of plastics, particularly in polyethylenes and polypropylene . It is not driven out by the high temperatures experienced during plastic extrusion and moulding, when they are heated to 150-320 °C (300–600 °F) .
  • Results/Outcomes: The use of this compound in plastic materials can extend the life of the product by preventing degradation of the material .

6. Synthesis of Other Compounds

  • Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate can be used in the synthesis of other compounds. For example, it can react with trimethylsilyl chloride to produce the trimethylsilyl ether of the trimethylsilyl ester of 3,5-di-tert-butyl-4-hydroxybenzoic acid .
  • Results/Outcomes: The outcomes would also depend on the specific synthesis application .

Safety And Hazards

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

hexadecyl 3,5-ditert-butyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30(2,3)4)28(32)27(24-25)31(5,6)7/h23-24,32H,8-22H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYMWGXNIUZYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052382
Record name Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

CAS RN

67845-93-6
Record name Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67845-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S43L542RUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

Citations

For This Compound
6
Citations
IE Helmroth, HAM Bekhuis… - Journal of applied …, 2002 - Wiley Online Library
A method, based on microtoming and GC analysis, for studying migration of additives inside polymers as a function of space and time was validated for Irganox 1076 migrating from low‐…
Number of citations: 23 onlinelibrary.wiley.com
K Seiffarth, M Baeseler… - Makromolekulare Chemie …, 1989 - Wiley Online Library
In comparison with other commercial light stabilizers, sterically hindered 4‐hydroxybenzoates are found to possess only a weak power, if they are used for low density polyethylene (…
Number of citations: 2 onlinelibrary.wiley.com
K Keck-Antoine, E Lievens, J Bayer, J Mara… - Multilayer flexible …, 2010 - Elsevier
Publisher Summary This chapter focuses on the use of additives to design and improve the performance of multilayer flexible packages. The two principal approaches of modifying the …
Number of citations: 11 www.sciencedirect.com
W Yu, T Reitberger, T Hjertberg, J Oderkerk… - … degradation and stability, 2015 - Elsevier
A series of polyethylene tape samples containing 8 different phenolic antioxidants (concentration = 0.1 ± 0.01 wt.%) were exposed to water containing 10 ppm chlorine dioxide buffered …
Number of citations: 30 www.sciencedirect.com
IE Helmroth - 2002 - search.proquest.com
The diffusion of small molecules from polymers into food is studied. A better understanding of this process is important for the development of mathematical models to predict migration …
Number of citations: 12 search.proquest.com
E Yousif, A Hasan - Journal of Taibah University for Science, 2015 - Taylor & Francis
Polymer science is, of course, driven by the desire to produce new materials for new applications. The success of materials such as polyethylene, polypropylene, poly(vinyl chloride) …
Number of citations: 125 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.